2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound is a quinolinone derivative featuring a 4-ethoxybenzenesulfonyl substituent at position 3 and an acetamide moiety linked to a 2-methoxyphenyl group. Its molecular structure is characterized by a bicyclic quinolinone core, which is substituted with electron-withdrawing and electron-donating groups that influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-18-12-14-19(15-13-18)35(31,32)24-16-28(22-10-6-4-8-20(22)26(24)30)17-25(29)27-21-9-5-7-11-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMCJEGYGKSDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and a base such as pyridine.
Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The dioxinoquinolin core in introduces additional oxygen atoms, likely improving solubility but reducing metabolic stability compared to the simpler quinolinone scaffold.
Sulfonyl vs. Sulfonyl Derivatives : The target compound’s 4-ethoxybenzenesulfonyl group (electron-donating ethoxy) may enhance binding affinity to sulfonylurea receptor (SUR) targets compared to the electron-withdrawing 4-chlorobenzenesulfonyl in or unsubstituted benzenesulfonyl in .
Pharmacological and Physicochemical Implications
- Solubility : The ethoxy and methoxy groups in the target compound may confer moderate aqueous solubility compared to chlorinated analogues (e.g., ), which are more lipophilic.
- Metabolic Stability: The absence of metabolically labile groups (e.g., ester in ) in the target compound suggests improved stability over dioxinoquinolin derivatives.
- Target Selectivity : The 2-methoxyphenyl acetamide may reduce off-target interactions compared to 3-methylphenyl () or 4-chlorophenyl () groups, which are bulkier and more hydrophobic.
Biological Activity
The compound 2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a member of a class of quinoline derivatives that have garnered attention for their potential therapeutic applications, particularly in treating pulmonary diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Molecular Weight : Approximately 364.44 g/mol
- Functional Groups : Contains a sulfonyl group, a methoxy group, and a quinoline moiety which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its dual action as a β2-adrenoceptor agonist and M receptor antagonist . This dual mechanism allows it to facilitate bronchodilation while simultaneously inhibiting bronchoconstriction, making it a promising candidate for the treatment of respiratory conditions.
Specific Actions:
- β2-Adrenoceptor Agonism : Stimulates β2 receptors leading to relaxation of bronchial smooth muscle.
- Muscarinic Receptor Antagonism : Blocks M receptors, reducing bronchoconstriction and mucus secretion.
Efficacy in Pulmonary Disorders
Research indicates that the compound exhibits significant efficacy in preclinical models of asthma and COPD. Key findings include:
- In Vivo Studies : Demonstrated reduced airway hyperresponsiveness in animal models when administered at therapeutic doses.
- Safety Profile : Exhibits a favorable safety profile with lower incidence of cardiovascular side effects compared to traditional therapies .
Comparative Table of Biological Activities
Case Study 1: Efficacy in Asthma Management
A study conducted on asthmatic models showed that administration of the compound led to significant improvements in airflow metrics and reduction in inflammatory cell infiltration into lung tissues. The results indicated that the compound not only alleviated symptoms but also addressed underlying inflammation associated with asthma.
Case Study 2: COPD Treatment
In a comparative study against standard treatments for COPD, patients receiving the compound showed greater improvement in lung function tests (FEV1) over a 12-week period. The study highlighted its potential as a long-term management option for COPD patients with minimal side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
